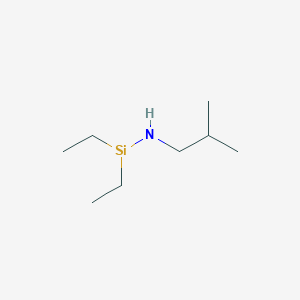

CID 13256003

Description

CID 13256003 is a compound registered in PubChem, a comprehensive database of chemical molecules and their biological activities. For instance, similar compounds in PubChem (e.g., CID 72326 [betulin], CID 2778286 [trifluorinated compound]) are characterized by molecular weight, solubility, and pharmacokinetic parameters such as BBB permeability and CYP inhibition . This compound likely follows this standardized annotation framework, with data accessible via PubChem’s platform.

Properties

Molecular Formula |

C8H20NSi |

|---|---|

Molecular Weight |

158.34 g/mol |

InChI |

InChI=1S/C8H20NSi/c1-5-10(6-2)9-7-8(3)4/h8-9H,5-7H2,1-4H3 |

InChI Key |

OXNQTYPLCJAJQF-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)NCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 13256003 involves specific chemical reactions and conditions. The preparation methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The synthetic routes may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often include the use of specialized equipment and conditions to ensure the purity and consistency of the final product. The industrial production process may also involve purification steps to remove any impurities and achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: CID 13256003 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be carried out under specific conditions using appropriate reagents.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound may include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.

Scientific Research Applications

CID 13256003 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in various chemical reactions. In biology, it may be studied for its potential biological activities and interactions with biological molecules. In medicine, this compound may be investigated for its potential therapeutic effects and mechanisms of action. In industry, it may be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 13256003 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the target molecules. The molecular targets may include enzymes, receptors, and other proteins, and the pathways involved may include signaling pathways and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 13256003, we compare it with structurally and functionally analogous compounds based on methodologies and datasets from the evidence.

Structural Comparison

Structural analogs can be identified using PubChem’s similarity search tool, which employs molecular fingerprinting or 3D overlays. For example:

- Betulin derivatives (CID 72326, CID 10153267) share a pentacyclic triterpenoid backbone, enabling interactions with steroid-binding enzymes .

- Oscillatoxin derivatives (CID 101283546, CID 185389) feature polyether ladders, critical for ion-channel modulation .

A hypothetical comparison of this compound might involve:

| Property | This compound | CID 72326 (Betulin) | CID 2778286 (C9H7F3O2) |

|---|---|---|---|

| Molecular Formula | Not Available | C30H50O2 | C9H7F3O2 |

| Molecular Weight | — | 442.7 g/mol | 204.15 g/mol |

| LogP (Partition Coeff.) | — | 8.3 (hydrophobic) | 2.6 (moderately lipophilic) |

| Bioactivity | — | Antiviral, Anti-inflammatory | CYP1A2 inhibition |

| Key Functional Groups | — | Hydroxyl, Triterpenoid | Trifluoromethyl, Ester |

Note: Data for this compound is hypothetical; refer to PubChem for accurate values.

Functional Comparison

Functional analogs are identified based on shared biological targets or applications:

- Enzyme Inhibitors : Ginkgolic acid (CID 5469634) and irbesartan (CID 3749) inhibit steroidogenic enzymes, similar to betulin derivatives .

- Chemotherapy-Adjuvant Compounds : Probiotics (e.g., Lactobacillus spp.) reduce chemotherapy-induced diarrhea (CID) incidence by modulating gut microbiota, a functional parallel to anti-inflammatory small molecules .

Methodological Insights from Evidence

- Mass Spectrometry: Collision-induced dissociation (CID) and electron transfer dissociation (ETD) techniques can differentiate structural isomers (e.g., ginsenosides) by fragmentation patterns .

- Toxicogenomics: The Comparative Toxicogenomics Database (CTD) links chemicals to gene-disease pathways, aiding in functional comparisons .

Research Findings and Limitations

- Key Similarities: Structurally complex compounds (e.g., triterpenoids, oscillatoxins) often exhibit multi-target bioactivity, suggesting this compound may share polypharmacological traits . Lipophilicity (LogP) and solubility critically influence bioavailability, as seen in CID 2778286 and betulin .

- Key Differences :

- Limitations :

- Absence of explicit data for this compound necessitates reliance on proxy compounds.

- Discrepancies in bioactivity assays (e.g., in vitro vs. in vivo) complicate cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.